
エンテロモンテルカストナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ent-Montelukast Sodium Salt: is a potent and selective leukotriene receptor antagonist. It is primarily used to block the action of leukotrienes, which are inflammatory mediators. This compound has a high affinity for the cysteinyl leukotriene receptor and is effective in blocking the effects of leukotrienes in various experimental models .
科学的研究の応用
Pharmacological Applications
1. Asthma Management
ent-Montelukast sodium salt is primarily indicated for the prophylaxis and chronic treatment of asthma in patients aged 12 months and older. It works by inhibiting the cysteinyl leukotriene receptor (CysLT1), which plays a significant role in bronchoconstriction and inflammation associated with asthma . Clinical studies have demonstrated that montelukast can provide bronchodilation within two hours of administration, enhancing the efficacy of beta-agonist medications used concurrently .
2. Allergic Rhinitis Treatment
The compound is also effective in treating seasonal allergic rhinitis. It alleviates symptoms by blocking the action of leukotrienes released during allergic reactions, thus reducing nasal congestion, sneezing, and other symptoms associated with allergies .
Efficacy in Asthma
A pivotal study assessed the pharmacokinetics and bioequivalence of montelukast sodium formulations among healthy subjects. Results indicated that the geometric mean ratios for maximum plasma concentration and area under the concentration-time curve were within the acceptable range of 80%-125%, confirming consistent therapeutic effects across formulations .
Efficacy in Allergic Rhinitis
Clinical trials have shown that montelukast significantly reduces eosinophil counts in patients with allergic rhinitis, indicating its potential to mitigate inflammation associated with allergic responses .
Comparative Efficacy Table
Application | Efficacy | Study Reference |
---|---|---|
Asthma Management | Reduces bronchoconstriction; improves lung function | |
Seasonal Allergic Rhinitis | Decreases nasal congestion; alleviates symptoms |
Case Study 1: Pediatric Asthma Management
A clinical trial involving pediatric patients demonstrated that daily administration of montelukast significantly improved asthma control compared to placebo, with a notable reduction in nighttime awakenings due to asthma symptoms .
Case Study 2: Adult Allergic Rhinitis
In adults suffering from seasonal allergic rhinitis, montelukast was shown to reduce overall symptom scores significantly over a treatment period compared to standard antihistamines, highlighting its effectiveness as an alternative treatment option .
作用機序
- ent-Montelukast Sodium Salt is a leukotriene receptor antagonist (LTRA) that primarily targets the cysteinyl leukotriene receptor CysLT1 .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
ent-Montelukast Sodium Salt plays a significant role in biochemical reactions as it interacts with the CysLT1 receptor for LTD4, a bronchoconstrictor mediator in allergic inflammation . This interaction is crucial in the regulation of leukotriene-mediated effects, such as bronchoconstriction, smooth muscle contraction, and enhanced vascular permeability .
Cellular Effects
ent-Montelukast Sodium Salt has profound effects on various types of cells and cellular processes. It influences cell function by blocking the action of LTD4 at the CysLT1 receptor, thereby inhibiting leukotriene-mediated effects that are often associated with allergic inflammation . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ent-Montelukast Sodium Salt involves its binding to the CysLT1 receptor, thereby preventing the binding of LTD4 . This competitive antagonism at the receptor level inhibits the biochemical actions of LTD4, reducing inflammation and constriction in the bronchial tubes .
Temporal Effects in Laboratory Settings
It is known that the compound shows higher biological activity than free ligand for some strains .
Metabolic Pathways
ent-Montelukast Sodium Salt is involved in the leukotriene pathway, where it interacts with the CysLT1 receptor . This interaction can affect metabolic flux or metabolite levels, particularly of LTD4 .
準備方法
Synthetic Routes and Reaction Conditions
Hydroboration of Ketones: This method involves the use of boranes from α-pinenes, employing a non-catalytic enantioselective reduction protocol.
Enantioselective Hydrogen Transfer: Organometallic complexes of Ru (II) are used to catalyze enantioselective hydrogen transfer, with formic acid as the hydrogen source.
Grignard Reaction: CeCl3-THF solvate is a valuable promoter in this reaction.
Biocatalytic Process: Using ketoreductase KRED, a “self-driven” process can be scaled up to a 200 kg batch with >99.9% enantiomeric excess.
Industrial Production Methods: : The industrial production of ent-Montelukast Sodium Salt involves scaling up the biocatalytic process with ketoreductase KRED to achieve high enantiomeric excess and yield .
化学反応の分析
Types of Reactions
Substitution: Substitution reactions often involve the use of Grignard reagents, with CeCl3-THF solvate as a promoter.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, other oxidizing agents.
Reduction: Organometallic complexes of Ru (II), formic acid.
Substitution: Grignard reagents, CeCl3-THF solvate.
Major Products: : The major products formed from these reactions include various derivatives of ent-Montelukast Sodium Salt, depending on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds
Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Pranlukast: Similar to montelukast, used for asthma and allergic rhinitis.
Ibudilast: A phosphodiesterase inhibitor with anti-inflammatory properties.
Uniqueness: : ent-Montelukast Sodium Salt is unique due to its high affinity for the cysteinyl leukotriene receptor and its effectiveness in blocking leukotriene actions in various experimental models . Its biocatalytic production process also ensures high enantiomeric excess and yield .
生物活性
ent-Montelukast Sodium Salt, an enantiomer of Montelukast, is a potent leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. This article explores the biological activity of ent-Montelukast Sodium Salt, focusing on its mechanisms, pharmacokinetics, and clinical efficacy, supported by relevant research findings and data tables.
- Molecular Formula : C35H35ClNNaO3S
- Molecular Weight : 608.17 g/mol
- CAS Number : [Not specified in the provided data]
Montelukast acts by selectively binding to the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting the physiological effects of leukotrienes D4 and E4, which are involved in inflammatory processes associated with asthma and allergic rhinitis. This inhibition leads to a reduction in airway edema, smooth muscle contraction, and other cellular activities that contribute to respiratory distress .
Pharmacokinetics
The pharmacokinetic profile of ent-Montelukast Sodium Salt reveals critical insights into its absorption, distribution, metabolism, and elimination:
- Absorption : Rapidly absorbed post-oral administration with a mean bioavailability of approximately 64% .
- Distribution : Highly protein-bound (99%) with a steady-state volume of distribution ranging from 8 to 11 liters .
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C8, CYP2C9). At therapeutic doses, metabolites are undetectable in plasma .
- Elimination : Excreted mainly via bile; less than 0.2% is recovered in urine. The mean half-life ranges from 2.7 to 5.5 hours .
Clinical Efficacy
Montelukast has demonstrated significant clinical benefits in managing asthma and allergic rhinitis. Key findings from clinical studies include:
- Asthma Management : In adults and adolescents, montelukast significantly reduced daytime asthma symptoms and beta2-agonist use (p < 0.001) compared to placebo. It also improved peak expiratory flow rates (p < 0.001) .
Study Parameter | Montelukast Group (Mean Change) | Placebo Group (Mean Change) | p-value |
---|---|---|---|
Daytime Asthma Symptoms | -0.45 | -0.22 | <0.001 |
Beta2-agonist Use (puffs/day) | -1.56 | -0.41 | <0.001 |
AM Peak Expiratory Flow (L/min) | +24.5 | +3.3 | <0.001 |
Nocturnal Awakenings (#/week) | -1.84 | -0.79 | <0.001 |
- Allergic Rhinitis : Montelukast effectively reduces total nasal symptom scores and serum arginase levels in patients suffering from seasonal allergic rhinitis (SAR). A study reported statistically significant reductions in serum arginase levels post-treatment (p = 0.001) .
Case Studies
- Asthmatic Children Study : A study involving children with mild-to-moderate persistent asthma demonstrated that montelukast significantly improved lung function and reduced symptoms compared to placebo over a treatment period .
- Seasonal Allergic Rhinitis Study : Patients treated with montelukast showed a notable decrease in nasal congestion and other symptoms related to SAR, suggesting its dual utility in managing both asthma and allergic conditions .
Safety Profile
Montelukast is generally well-tolerated; however, mild elevations in serum aminotransferase levels have been noted in some patients . Long-term safety studies indicate that adverse effects are comparable to placebo.
特性
IUPAC Name |
sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBRXGCXUHRJY-YBGTYPRZSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。